methyl 2-(1H-indol-3-yl)acetate

Catalog No.
S596396
CAS No.
1912-33-0
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-(1H-indol-3-yl)acetate

CAS Number

1912-33-0

Product Name

methyl 2-(1H-indol-3-yl)acetate

IUPAC Name

methyl 2-(1H-indol-3-yl)acetate

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3

InChI Key

KTHADMDGDNYQRX-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CNC2=CC=CC=C21

Synonyms

1H-Indole-3-acetic Acid Methyl Ester; (1H-Indol-3-yl)acetic Acid Methyl Ester; Methyl 2-(1H-Indol-3-yl)acetate; Methyl β-Indoleacetate; NSC 63806; β-Indolylacetic Acid Methyl Ester;

Canonical SMILES

COC(=O)CC1=CNC2=CC=CC=C21

Naturally Occurring Compound:

Methyl 2-(1H-indol-3-yl)acetate, also known as methyl indole-3-acetate (MIA), is a naturally occurring compound found in various plants, including hazelnuts (Corylus avellana) and tart cherries (Prunus cerasus) [Source: PubChem, National Institutes of Health (.gov) ].

Endogenous Metabolite:

MIA is also classified as an endogenous metabolite, meaning it is a substance produced naturally within the body. However, the specific biological function of MIA in humans remains under investigation [Source: MedChemExpress ].

Potential Antineoplastic Agent:

Research suggests that MIA might possess antineoplastic properties, meaning it could potentially have anti-cancer effects. However, these studies are primarily focused on in vitro (laboratory) and in vivo (animal) models, and further research is needed to determine its potential effectiveness and safety in humans [Source: "Anticancer Activities of Indole Alkaloids from Marine Organisms," Marine Drugs (2014) ].

Methyl 2-(1H-indol-3-yl)acetate is an organic compound characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound has the molecular formula C11H11NO2C_{11}H_{11}NO_2 and is recognized as a methyl ester derivative of indole-3-acetic acid. Its structure features a methyl group attached to the acetate moiety and an indole unit, making it part of the broader class of indole derivatives that are known for their diverse biological activities.

The mechanism of action of MIA remains largely unknown. However, its structural similarity to IAA, a plant growth hormone, suggests a potential role in plant development []. Further research is needed to elucidate the specific biological effects of MIA.

Limited information exists regarding the safety hazards of MIA. As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

Future Research Directions

Due to the limited research on MIA, further investigations are warranted in several areas:

  • Biological activity: Studies are needed to determine the potential roles of MIA in plants and other biological systems.
  • Synthesis and purification: Developing efficient and scalable methods for MIA synthesis would facilitate further research.
  • Safety evaluation: A comprehensive assessment of MIA's toxicity and other safety hazards is crucial for responsible handling.
Due to its functional groups. Common reactions include:

  • Esterification: The compound can react with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield indole-3-acetic acid and methanol.
  • Nucleophilic Substitution: The indole nitrogen can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Indole derivatives, including methyl 2-(1H-indol-3-yl)acetate, have been extensively studied for their biological activities:

  • Anticancer Properties: Some studies suggest that indole derivatives exhibit potential anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity: These compounds have shown efficacy against various pathogens, indicating their potential as antimicrobial agents .
  • Anti-inflammatory Effects: Indoles are recognized for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Several synthetic routes have been developed for methyl 2-(1H-indol-3-yl)acetate:

  • Direct Esterification: This method involves the reaction of indole-3-acetic acid with methanol in the presence of an acid catalyst.
  • Reflux Method: Indole can be reacted with acetic anhydride or acetyl chloride under reflux conditions to yield the acetate derivative .
  • Michael Addition: The compound can also be synthesized through Michael addition reactions involving indoles and α,β-unsaturated carbonyl compounds .

Methyl 2-(1H-indol-3-yl)acetate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound in drug development.
  • Agriculture: As an analog of indole-3-acetic acid, it may be used as a plant growth regulator.
  • Chemical Research: It serves as an important intermediate in organic synthesis for developing more complex molecules.

Methyl 2-(1H-indol-3-yl)acetate shares structural similarities with several other compounds within the indole family. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Methyl indole-3-acetateMethyl ester of indole-3-acetic acidPrimarily used as a plant hormone
Methyl (2-methyl-1H-indol-3-yl)(oxo)acetateContains an oxo group at the second positionExhibits distinct biological activities
Ethyl 2-(1H-indol-3-yl)acetateEthyl ester variantDifferent solubility and reactivity profile
5-Chloroindole derivativesHalogenated variantsEnhanced reactivity due to halogen substitution

Methyl 2-(1H-indol-3-yl)acetate stands out due to its specific functionalization at the second position of the indole ring, which influences its reactivity and biological activity compared to other derivatives.

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Melting Point

125 °C

UNII

30TIF5OY0K

Other CAS

1912-33-0

Wikipedia

Methyl indole-3-acetate

Dates

Last modified: 08-15-2023
Evidente, A.; Iacobellis, N. S.; Sisto, A.; Isolation of indole-3-acetic acid methyl ester, a metabolite of indole-3-acetic acid from Pseudomonas amygdali, Experientia, 492, 182-183. DOI:10.1007/bf01989428

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